3-Bromo-4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid
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Overview
Description
3-Bromo-4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid is a compound that belongs to the class of benzoic acids. It is characterized by the presence of a bromine atom at the 3-position and a tert-butoxycarbonyl-protected amino group at the 4-position, connected through an ethoxy linker. This compound is often used in organic synthesis and research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid typically involves multiple steps. One common route starts with the bromination of 4-hydroxybenzoic acid to introduce the bromine atom at the 3-position. This is followed by the protection of the hydroxyl group with a tert-butoxycarbonyl (Boc) group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is the free amine derivative.
Coupling Reactions: The major products are biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
3-Bromo-4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the synthesis of peptide-based compounds and as a precursor for bioactive molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, depending on the structure of the final bioactive molecule .
Comparison with Similar Compounds
Similar Compounds
4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid: Similar in structure but contains a boronic acid group instead of a benzoic acid group.
3-(((tert-Butoxycarbonyl)amino)methyl)benzoic Acid: Similar but with a different linker.
4-(((tert-Butoxycarbonyl)amino)methyl)benzoic Acid: Another similar compound with a different substitution pattern.
Uniqueness
3-Bromo-4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid is unique due to the combination of the bromine atom, Boc-protected amino group, and ethoxy linker. This unique structure imparts specific reactivity and makes it a valuable intermediate in organic synthesis and research .
Properties
Molecular Formula |
C14H18BrNO5 |
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Molecular Weight |
360.20 g/mol |
IUPAC Name |
3-bromo-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid |
InChI |
InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-6-7-20-11-5-4-9(12(17)18)8-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
FZZGMBSEYVVXHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)C(=O)O)Br |
Origin of Product |
United States |
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